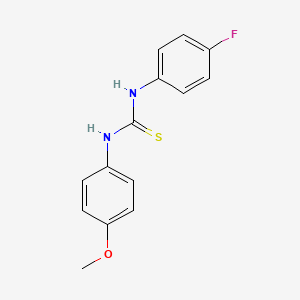![molecular formula C14H11BrN4O B5665222 N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep reactions, including regioselective synthesis and cyclocondensation processes. For instance, one method described the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate, through a series of steps including treatment with POCl3 to obtain highly reactive intermediates, followed by reactions with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst (Drev et al., 2014). Another study provided a one-pot route for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, highlighting the use of microwave-assisted processes for efficient synthesis (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide and similar compounds is often elucidated using NMR measurements and X-ray diffraction analysis. These techniques confirm the regioselectivity of the reactions and provide detailed insights into the structural features of the synthesized compounds. For example, fluorophores based on pyrazolo[1,5-a]pyrimidines exhibited large Stokes shifts, indicating significant molecular interactions and structural integrity (Castillo et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, leading to a wide range of functional groups and structural modifications. These reactions include alkylation, amidation, and cyclocondensation, contributing to the compound's versatility in synthetic chemistry. The reactivity of these compounds is influenced by their unique molecular structure, allowing for selective modifications at specific sites on the molecule (Drev et al., 2014).
Propriétés
IUPAC Name |
N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-11-8-16-13-6-12(18-19(13)9-11)14(20)17-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMURUZNHUMPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN3C=C(C=NC3=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)
![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5665176.png)

![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)
![2-[(4-{[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)thio]ethanol](/img/structure/B5665189.png)
![methyl 5-{[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5665196.png)

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)